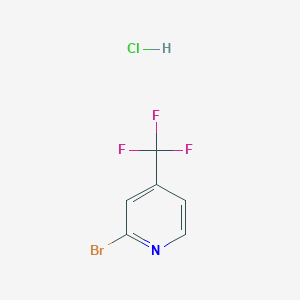

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.ClH/c7-5-3-4(1-2-11-5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPYDWXKZNZQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-06-7 | |

| Record name | Pyridine, 2-bromo-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803612-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)pyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride, a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis. We will explore the predominant synthetic strategy, the Sandmeyer reaction, starting from the key intermediate 2-Amino-4-(trifluoromethyl)pyridine, and detail the subsequent formation of the hydrochloride salt. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of Trifluoromethylpyridines

The incorporation of a trifluoromethyl (-CF₃) group into heterocyclic scaffolds is a widely employed strategy in medicinal and agricultural chemistry.[1][3] The unique physicochemical properties of the -CF₃ group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the biological activity and pharmacokinetic profile of a molecule.[3][4] The 2-Bromo-4-(trifluoromethyl)pyridine moiety, in particular, serves as a versatile intermediate.[5] The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, while the trifluoromethyl group at the 4-position modulates the electronic properties of the pyridine ring and influences binding interactions with biological targets.

This guide focuses on the practical synthesis of 2-Bromo-4-(trifluoromethyl)pyridine and its conversion to the more stable and easily handled hydrochloride salt.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride (I), reveals a straightforward strategy. The hydrochloride salt is readily formed from the free base (II) in the final step. The most reliable method for introducing a bromine atom at the 2-position of a pyridine ring is through the Sandmeyer reaction of the corresponding 2-amino precursor. This makes 2-Amino-4-(trifluoromethyl)pyridine (III) the key strategic intermediate.

Caption: Retrosynthetic analysis of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride.

This approach is advantageous because the Sandmeyer reaction is a well-established and high-yielding transformation for aromatic and heteroaromatic amines.[3][6] Therefore, the core of this synthesis lies in the efficient preparation of the 2-amino precursor followed by its diazotization and subsequent bromination.

Synthesis of the Key Precursor: 2-Amino-4-(trifluoromethyl)pyridine

The availability of 2-Amino-4-(trifluoromethyl)pyridine is crucial. Several methods for its synthesis have been reported, primarily starting from 2-Chloro-4-(trifluoromethyl)pyridine.

Causality of Method Selection

The direct amination of 2-Chloro-4-(trifluoromethyl)pyridine is the most common route. This reaction is an aromatic nucleophilic substitution (SNAr). The electron-withdrawing trifluoromethyl group at the 4-position activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. Ammonia acts as the nucleophile, displacing the chloride. Due to the relatively low reactivity of ammonia and the stability of the pyridine ring, high temperatures and pressures are typically required to drive the reaction to completion.[7][8]

Experimental Protocol: High-Pressure Amination

This protocol is adapted from established industrial methods.[7][8]

Step 1: Reaction Setup

-

Charge a high-pressure autoclave (e.g., 200 mL capacity) with 14.5 g of 2-Chloro-4-(trifluoromethyl)pyridine.

-

Add 108 mL of 28% aqueous ammonia to the autoclave.

Step 2: Reaction Execution

-

Seal the autoclave securely.

-

Begin stirring and heat the mixture to 180°C. The internal pressure will rise to approximately 20 atm.

-

Maintain the reaction at this temperature for 10 hours. Monitor the reaction progress by analyzing aliquots (if the setup allows) via GC-MS or TLC.

Step 3: Work-up and Isolation

-

After the reaction is complete, allow the autoclave to cool to ambient temperature. Caution: Ensure the internal pressure has returned to atmospheric pressure before opening.

-

The product will precipitate as a crystalline solid.

-

Collect the crystals by filtration.

-

Wash the crystals thoroughly with cold deionized water to remove residual ammonia and ammonium salts.

-

Dry the product under vacuum to yield 2-Amino-4-(trifluoromethyl)pyridine.

| Parameter | Value | Rationale |

| Starting Material | 2-Chloro-4-(trifluoromethyl)pyridine | Commercially available precursor. |

| Reagent | 28% Aqueous Ammonia | Acts as both the nucleophile and the solvent.[7] |

| Temperature | 180°C | High temperature is required to overcome the activation energy for the SNAr reaction.[7] |

| Pressure | ~20 atm | Autogenous pressure from heating aqueous ammonia in a sealed vessel.[7] |

| Reaction Time | 10 hours | Sufficient time to ensure high conversion.[7] |

| Expected Yield | ~70-75% | Based on reported literature values.[7] |

Core Synthesis: The Sandmeyer Reaction

The Sandmeyer reaction provides a robust method for converting the amino group of 2-Amino-4-(trifluoromethyl)pyridine into a bromo group. The reaction proceeds in two main stages: diazotization of the amine, followed by the copper(I)-catalyzed substitution of the diazonium group.[3]

Mechanistic Insight

-

Diazotization: The primary amino group reacts with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (in this case, hydrobromic acid, HBr).[9] The amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates to yield the pyridine-2-diazonium bromide salt. This step must be performed at low temperatures (typically 0 to -5°C) to prevent the unstable diazonium salt from decomposing prematurely.[10][11]

-

Copper-Catalyzed Bromination: The diazonium salt is then treated with copper(I) bromide (CuBr). The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium salt, generating a pyridyl radical, nitrogen gas, and Cu(II). The pyridyl radical then abstracts a bromine atom from a copper(II) bromide species to form the final product and regenerate the Cu(I) catalyst.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride CAS number 175205-81-9

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)pyridine Hydrochloride (CAS 175205-81-9): A Keystone Building Block in Modern Synthesis

Executive Summary

2-Bromo-4-(trifluoromethyl)pyridine is a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique electronic architecture, characterized by a bromine atom at the electron-deficient 2-position and a potent electron-withdrawing trifluoromethyl group at the 4-position, renders it an exceptional substrate for a variety of synthetic transformations. This guide provides an in-depth analysis of its physicochemical properties, core reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Authored for researchers, chemists, and drug development professionals, this document explains the causality behind experimental choices and provides field-proven protocols to empower the synthesis of novel chemical entities for pharmaceutical, agrochemical, and materials science applications.

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) moiety, into bioactive molecules is a cornerstone of modern drug design. The CF₃ group can significantly enhance critical pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] When combined with the pyridine scaffold—a privileged structure in medicinal chemistry—the resulting trifluoromethylpyridines become powerful intermediates for constructing complex molecular targets.

2-Bromo-4-(trifluoromethyl)pyridine, available as a free base (CAS 175205-81-9) and its more stable hydrochloride salt, is a prime example of such an intermediate.[2] The hydrochloride form enhances stability and ease of handling, while the free base is the active species in most synthetic applications. The strategic placement of the bromine atom and the CF₃ group creates a highly reactive and selective molecule, unlocking a broad spectrum of synthetic possibilities.[1]

Physicochemical Properties and Specifications

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key characteristics of 2-Bromo-4-(trifluoromethyl)pyridine are summarized below.

| Property | Value | Reference |

| CAS Number | 175205-81-9 | [2][3][4] |

| Molecular Formula | C₆H₃BrF₃N | [2][3][4] |

| Molecular Weight | 225.99 g/mol | [2][4] |

| Appearance | Clear, colorless to pale yellow liquid | [5] |

| Boiling Point | 84-85 °C @ 14 mmHg | [6][7] |

| Density | ~1.827 g/mL at 25 °C | [7] |

| Refractive Index | 1.4755-1.4805 @ 20 °C | [5] |

| Storage | Store in a dark, dry place at room temperature | [7] |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform) | [8] |

Predicted Spectroscopic Signature

While experimental spectra should always be acquired for characterization, the expected NMR signatures can be predicted based on the compound's structure:

-

¹H NMR: The spectrum will exhibit three distinct signals in the aromatic region. The proton at C5 will appear as a doublet, coupled to the proton at C6. The C3 proton will be a singlet (or a very narrow doublet due to a small 4J coupling to the C6 proton), and the C6 proton will be a doublet, coupled to the C5 proton. The electron-withdrawing CF₃ group will shift the adjacent C3 and C5 protons downfield.

-

¹⁹F NMR: A sharp singlet is expected around -60 to -65 ppm, characteristic of a pyridine-bound CF₃ group.

-

¹³C NMR: Six distinct carbon signals are expected, with the C-Br and C-CF₃ signals being significantly influenced by the substituents. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

The Chemistry of Reactivity: A Dual-Activation Framework

The synthetic utility of 2-Bromo-4-(trifluoromethyl)pyridine stems from the synergistic electronic effects of its substituents. The pyridine nitrogen and the C4-trifluoromethyl group are both strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, making the C2-Br bond highly polarized and susceptible to both catalytic insertion and nucleophilic attack.

Caption: Electronic activation of the C2 position.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[1][9] The electron-deficient nature of the pyridine ring accelerates the oxidative addition step, which is often rate-limiting in these catalytic cycles.

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming biaryl linkages.[9][10] For a substrate like 2-Bromo-4-(trifluoromethyl)pyridine, a robust catalyst system capable of handling electron-deficient heterocycles is required.

Rationale:

-

Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is chosen. The ligand stabilizes the palladium center and promotes both the oxidative addition and the typically difficult reductive elimination from the electron-poor pyridine ring.

-

Base: A moderately strong base like K₂CO₃ or K₃PO₄ is used to activate the boronic acid for transmetalation without causing significant side reactions.

-

Solvent: A polar aprotic solvent system, often containing water (e.g., Dioxane/H₂O), is used to dissolve the inorganic base and facilitate the reaction.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add the aryl boronic acid (1.2 eq.), K₂CO₃ (2.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 2-Bromo-4-(trifluoromethyl)pyridine (1.0 eq.) via syringe, followed by the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Nucleophilic Aromatic Substitution (SNAr)

The pronounced electrophilicity of the C2 carbon also makes it an excellent site for Nucleophilic Aromatic Substitution (SNAr).[1][11] This reaction allows for the direct introduction of heteroatom nucleophiles, such as amines, thiols, and alkoxides, which is a highly efficient method for building molecular complexity.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Rationale:

-

Nucleophile: Primary or secondary amines are excellent nucleophiles for this transformation.

-

Solvent: A polar aprotic solvent like DMSO or NMP is often used to solubilize the reagents and accelerate the reaction.

-

Base: A non-nucleophilic base such as K₂CO₃ or DIPEA may be required to scavenge the HBr formed during the reaction, driving it to completion.

-

Temperature: SNAr reactions on bromo-pyridines often require heating to proceed at a reasonable rate, as bromide is a less facile leaving group than fluoride.[13][14]

Step-by-Step Methodology:

-

Setup: To a sealed tube, add 2-Bromo-4-(trifluoromethyl)pyridine (1.0 eq.), the desired amine (1.5-2.0 eq.), and a base such as K₂CO₃ (2.0 eq.).

-

Solvent: Add a polar aprotic solvent (e.g., DMSO or NMP).

-

Reaction: Seal the tube and heat the mixture to 100-140 °C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the organic phase and purify the crude product by flash column chromatography.

Applications in Synthesis and Drug Discovery

The true value of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride lies in its application as a strategic intermediate. Its predictable reactivity allows for the reliable introduction of the 4-(trifluoromethyl)pyridyl moiety into target molecules.

-

Kinase Inhibitors: This building block is used in the synthesis of pyrazolopyridines, which have been investigated as potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease and certain cancers.[7]

-

Agrochemicals: The 4-(trifluoromethyl)pyridine core is present in several commercial agrochemicals, highlighting its importance in creating biologically active compounds for crop protection.[15]

-

Materials Science: The thermal and chemical stability imparted by the trifluoromethyl group makes this scaffold attractive for developing novel polymers and functional materials.[1]

Caption: General experimental workflow for synthesis.

Safety, Handling, and Storage

As a reactive and potentially hazardous chemical, proper safety protocols must be strictly followed when handling 2-Bromo-4-(trifluoromethyl)pyridine and its hydrochloride salt.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity / Irritant | GHS06 (Toxic) | Danger | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Handling Procedures:

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]

-

Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Keep in a dark place to prevent potential degradation.[7]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[16]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[16]

Conclusion

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in the chemical sciences. Its well-defined reactivity, governed by the synergistic interplay of its functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel molecules. By understanding the principles behind its reactivity and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Spirochem.[Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health.[Link]

-

2-Bromo-4-(trifluoromethyl)pyridine. aldlab-chemicals.[Link]

-

2-Bromo-3-chloro-4-(trifluoromethyl)pyridine. Pipzine Chemicals.[Link]

-

2-Bromo-4-(trifluoromethyl)pyridine. Oakwood Chemical.[Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.[Link]

-

Supporting Information for A general and efficient method for the synthesis of trifluoromethyl-substituted pyridines. The Royal Society of Chemistry.[Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.[Link]

-

nucleophilic aromatic substitutions. YouTube.[Link]

-

Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.[Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.[Link]

-

2-Bromo-4-chloropyridine. PubChem, National Institutes of Health.[Link]

-

Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Thieme.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. aldlab.com [aldlab.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-4-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Bromo-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 7. 2-Bromo-4-(trifluoromethyl)pyridine | 175205-81-9 [chemicalbook.com]

- 8. 2-Bromo-3-chloro-4-(trifluoromethyl)pyridine: Properties, Uses, Safety Data & China Manufacturer Supply [pipzine-chem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

A Comprehensive Technical Guide to 2-Bromo-4-(trifluoromethyl)pyridine and its Hydrochloride Salt

This guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethyl)pyridine, a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. We will delve into its fundamental properties, synthesis, reactivity, and applications, while also addressing its hydrochloride salt form. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Introduction: The Strategic Importance of a Fluorinated Pyridine

2-Bromo-4-(trifluoromethyl)pyridine is a substituted heteroaromatic compound distinguished by the strategic placement of a bromine atom and a trifluoromethyl group on a pyridine ring. This specific arrangement confers a unique reactivity profile that has made it an indispensable tool for synthetic chemists.[1] The trifluoromethyl (CF3) group, a key functional motif in medicinal chemistry, is known to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature, combined with that of the pyridine nitrogen, activates the bromine atom at the 2-position, rendering it an excellent leaving group for a variety of synthetic transformations.[1]

This guide will explore the physicochemical characteristics of the free base, 2-Bromo-4-(trifluoromethyl)pyridine, and provide a calculated analysis of its hydrochloride salt, a common form for improving the handling and solubility of amine-containing compounds.

Physicochemical Properties and Molecular Structure

The intrinsic properties of 2-Bromo-4-(trifluoromethyl)pyridine are crucial for its application in synthesis. The free base is typically a clear, colorless to yellow liquid at room temperature.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 2-Bromo-4-(trifluoromethyl)pyridine (free base).

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrF₃N | [2][4][5] |

| Molecular Weight | 225.99 g/mol | [4][6] |

| CAS Number | 175205-81-9 | [1][5] |

| Appearance | Clear colorless to yellow liquid | [2][3] |

| Density | 1.827 g/mL at 25 °C | |

| Boiling Point | 84-85 °C at 14 mmHg | |

| Refractive Index | n20/D 1.478 | |

| Purity | Typically ≥96.0% - 98% | [1][2][5] |

The Hydrochloride Salt: A Calculated Perspective

While 2-Bromo-4-(trifluoromethyl)pyridine is most commonly supplied as the free base, its hydrochloride salt is a logical derivative for applications requiring enhanced aqueous solubility or modified crystallinity. As specific experimental data for the hydrochloride salt is not widely published, we can deduce its fundamental properties.

The formation of the hydrochloride salt occurs via the protonation of the basic nitrogen atom of the pyridine ring by hydrochloric acid (HCl).

Molecular Weight Calculation:

-

Molecular Weight of Free Base: 225.99 g/mol

-

Molecular Weight of HCl: 36.46 g/mol

-

Calculated Molecular Weight of Hydrochloride Salt: 225.99 + 36.46 = 262.45 g/mol

It is critical to note that other properties, such as melting point, solubility, and hygroscopicity, will differ significantly from the free base. The salt form is expected to be a solid with higher water solubility.

Molecular Structure Visualization

The structural arrangement of the substituents on the pyridine ring is key to the molecule's reactivity.

Caption: 2D structure of 2-Bromo-4-(trifluoromethyl)pyridine.

Synthesis and Reactivity

The synthesis of trifluoromethylpyridines can be approached through several primary methods, including chlorine/fluorine exchange reactions, the construction of the pyridine ring from a trifluoromethyl-containing precursor, or the direct introduction of a trifluoromethyl group.[6]

The reactivity of 2-Bromo-4-(trifluoromethyl)pyridine is dominated by the lability of the bromine atom at the 2-position. This position is highly activated towards nucleophilic aromatic substitution and, most notably, serves as an excellent coupling partner in a wide range of transition-metal-catalyzed cross-coupling reactions.[1] This reactivity allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds.

The following diagram illustrates the central role of this building block in accessing a diverse array of more complex molecules.

Caption: Key synthetic transformations of 2-Bromo-4-(trifluoromethyl)pyridine.

This versatility makes it a preferred intermediate for introducing the 4-(trifluoromethyl)pyridine moiety into target molecules.

Applications in Research and Development

The unique combination of a reactive handle (bromine) and a property-enhancing group (trifluoromethyl) makes 2-Bromo-4-(trifluoromethyl)pyridine a high-value intermediate in several fields.

-

Pharmaceuticals: The trifluoromethylpyridine motif is present in numerous approved drugs and clinical candidates.[6] The CF3 group can improve a drug's pharmacokinetic profile by blocking metabolic oxidation and increasing its ability to cross cell membranes.[1]

-

Agrochemicals: This structural unit is a key component in many modern pesticides, including herbicides, insecticides, and fungicides.[6] Fluazifop-butyl was the first of many trifluoromethylpyridine-containing agrochemicals to be commercialized.[6]

-

Materials Science: The incorporation of fluorinated groups can impart unique thermal, chemical, and surface properties to advanced materials.

Safety, Handling, and Storage

Proper handling of 2-Bromo-4-(trifluoromethyl)pyridine is essential due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Mandatory PPE includes:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2]

-

Skin and Body Protection: Lab coat.

Storage and Stability

For long-term stability, the compound should be stored in a tightly sealed container in a dry, dark, and well-ventilated place.[2][6] Recommended storage for stock solutions is at -20°C for one month or -80°C for up to six months.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion

2-Bromo-4-(trifluoromethyl)pyridine is a cornerstone building block for modern organic synthesis. Its predictable reactivity in cross-coupling reactions and the beneficial effects of the trifluoromethyl group provide chemists with a reliable tool for the design and synthesis of complex molecules with tailored properties. Understanding its core chemistry, including the properties of its free base and the theoretical characteristics of its hydrochloride salt, is paramount for its effective and safe utilization in the laboratory and beyond.

References

-

Moleqube. The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. [Link]

-

Oakwood Chemical. 2-Bromo-4-(trifluoromethyl)pyridine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Bromo-4-(trifluoromethyl)pyridine, 97% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Bromo-4-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 6. 175205-81-9|2-Bromo-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

Spectroscopic Characterization of 2-Bromo-4-(trifluoromethyl)pyridine Hydrochloride: A Comprehensive Technical Guide

Introduction & Significance

Chemical Identity and Properties

2-Bromo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in medicinal chemistry and agrochemical synthesis.[1] The hydrochloride salt is formed by the protonation of the pyridine nitrogen, enhancing its solubility in aqueous media. This guide focuses on the comprehensive spectroscopic characterization of this compound, a critical step for verifying its structure, purity, and stability.

| Property | Value | Source |

| Compound Name | 2-Bromo-4-(trifluoromethyl)pyridine | [2] |

| CAS Number | 175205-81-9 (for free base) | [2] |

| Molecular Formula | C₆H₃BrF₃N (free base) | [2] |

| Molecular Weight | 225.99 g/mol (free base) | [3] |

| Form | Typically a clear colorless to yellow liquid (free base) | [2] |

Importance in Research and Development

Pyridine derivatives are integral to the development of new therapeutic agents and functional materials.[4][5][6][7] The presence of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly desirable feature in drug design.[1] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of complex molecular architectures.[1] Therefore, precise analytical characterization is paramount for any research involving this compound.

The Role of Spectroscopic Analysis

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition. Together, these methods provide a complete analytical profile, confirming the identity and integrity of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

-

¹H NMR provides information on the number, environment, and connectivity of protons.

-

¹³C NMR reveals the structure of the carbon backbone.

-

¹⁹F NMR is highly sensitive to the environment of the fluorine atoms and is a key identifier for fluorinated compounds.[8][9]

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; protic solvents like D₂O or CD₃OD will exchange with the N-H proton, causing its signal to broaden or disappear.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra at a constant temperature (e.g., 25 °C). Standard acquisition parameters should be used, with tetramethylsilane (TMS) or a suitable secondary standard serving as the reference.[10]

¹H NMR Spectral Data & Interpretation

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| H-6 | ~8.7-8.9 ppm | Doublet (d) | ~5.2 Hz |

| H-5 | ~8.0-8.2 ppm | Singlet (s) or narrow doublet | |

| H-3 | ~7.8-8.0 ppm | Doublet (d) | ~5.2 Hz |

| N-H | ~14-16 ppm | Broad Singlet (br s) | |

-

Interpretation: The three aromatic protons are expected in the downfield region. H-6, being adjacent to the protonated nitrogen, would be the most deshielded. The electron-withdrawing effects of both the CF₃ group and the bromine atom contribute to the overall downfield chemical shifts.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides a map of the carbon skeleton. The most characteristic feature is the signal for the trifluoromethyl carbon, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

Predicted ¹³C NMR Data (in DMSO-d₆, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ) | Key Feature |

|---|---|---|

| C-2 | ~145-148 ppm | Attached to Bromine |

| C-6 | ~150-153 ppm | Adjacent to Nitrogen |

| C-4 | ~135-138 ppm (quartet) | Attached to CF₃, J ≈ 34-36 Hz |

| C-3 | ~125-128 ppm | |

| C-5 | ~120-123 ppm |

| CF₃ | ~121-124 ppm (quartet) | Strong C-F coupling, J ≈ 275 Hz |

-

Interpretation: The chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the CF₃ group (C-4) is split into a quartet due to coupling with the fluorine atoms.[11] The CF₃ carbon itself exhibits a large coupling constant, which is a hallmark of trifluoromethyl groups.[12]

Visualization: NMR Workflow

The general workflow for NMR analysis is outlined below.

Caption: Generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Theoretical Framework

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."

Experimental Protocol: IR Data Acquisition

-

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding the solid sample with potassium bromide.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

IR Spectral Data & Interpretation

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3000-2500 | N-H stretch (broad) | Pyridinium hydrochloride |

| ~1610-1580 | C=C and C=N stretching | Pyridine ring |

| ~1350-1100 | C-F stretching (strong) | Trifluoromethyl group |

| ~1050-1000 | C-Br stretching | Bromo substituent |

-

Interpretation: The most telling peaks for the hydrochloride salt would be the broad absorption in the 2500-3000 cm⁻¹ region, indicative of the N-H bond of the pyridinium ion. The very strong and complex absorptions in the 1350-1100 cm⁻¹ range are highly characteristic of C-F bonds in the CF₃ group.[1]

Mass Spectrometry (MS)

Theoretical Framework

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely result in the protonation of the free base, even if the hydrochloride salt is analyzed.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

Mass Spectral Data & Interpretation

The key feature in the mass spectrum of a bromine-containing compound is its unique isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), which are nearly equal in abundance.[13][14] This results in two molecular ion peaks of almost equal intensity separated by 2 m/z units.[13][15]

Expected Mass Spectral Peaks for the Protonated Free Base [M+H]⁺

| m/z Value | Ion Identity | Relative Intensity |

|---|---|---|

| ~226 | [C₆H₄⁷⁹BrF₃N]⁺ | ~100% |

| ~228 | [C₆H₄⁸¹BrF₃N]⁺ | ~98% |

-

Interpretation: The observation of a pair of peaks at m/z ≈ 226 and 228 with a roughly 1:1 intensity ratio is a definitive indicator of the presence of a single bromine atom in the molecule.[15][16] This pattern is one of the most reliable diagnostic tools in mass spectrometry for identifying brominated compounds.

Visualization: MS Workflow

The workflow for mass spectrometry analysis is depicted below.

Caption: Standard workflow for ESI-MS analysis.

Summary of Spectroscopic Data

The combination of NMR, IR, and MS data provides a comprehensive and unambiguous confirmation of the structure of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride.

| Technique | Key Finding | Interpretation |

| ¹H NMR | Three downfield aromatic signals; broad N-H proton signal. | Confirms the substituted pyridine ring and its protonation state. |

| ¹³C NMR | Presence of six distinct carbon signals, including two quartets. | Confirms the carbon skeleton and the presence of the CF₃ group. |

| IR | Broad N-H stretch (~2500-3000 cm⁻¹); strong C-F stretch (~1350-1100 cm⁻¹). | Identifies the pyridinium ion and the trifluoromethyl functional group. |

| MS (ESI+) | Ion cluster at m/z ≈ 226/228 with a ~1:1 intensity ratio. | Confirms the molecular weight and the presence of one bromine atom. |

This complete spectroscopic profile serves as a reliable reference for researchers and scientists, ensuring the quality and identity of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride in drug development and other scientific applications.

References

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

-

Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

-

ACS Publications. Carbon-13 Nuclear Magnetic Resonance Spectra of Trifluoromethyl Group 4 Compounds. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

The Royal Society of Chemistry. Computational 19F NMR. 2. Organic Compounds. [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

University of Wisconsin-Madison. Fluorine NMR. [Link]

-

PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

ResearchGate. Synthesis and Spectral Analysis of Pyridine Derivates. [Link]

-

National Institute of Standards and Technology. Pyridine, 2-bromo-. [Link]

-

National Institutes of Health. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. [Link]

-

Save My Exams. The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

-

PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

-

Chembb. 2-Bromo-3-chloro-4-trifluoromethylpyridine. [Link]

Sources

- 1. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 2. H25748.06 [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 16. m.youtube.com [m.youtube.com]

Trifluoromethylpyridines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Application

Abstract

Trifluoromethylpyridines (TFMPs) have emerged as a pivotal class of heterocyclic compounds, fundamentally impacting the landscape of modern agrochemicals and pharmaceuticals.[1][2][3][4] The strategic incorporation of the trifluoromethyl (CF3) group onto the pyridine scaffold imparts a unique constellation of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive molecules.[1][5][6] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylpyridines. It navigates through the evolution of synthetic methodologies, from early challenging procedures to modern, efficient protocols. Furthermore, this guide delves into the causal relationships between the structural features of TFMPs and their biological activity, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to create a self-validating and authoritative resource for the scientific community.

Introduction: The Dawn of a Privileged Scaffold

The journey of trifluoromethylpyridines is intrinsically linked to the broader field of organofluorine chemistry. The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry.[2] The trifluoromethyl group, in particular, is a powerful modulator of molecular properties.[7][8] Its strong electron-withdrawing nature (Hammett constant σm ≈ 0.43, σp ≈ 0.54) and high lipophilicity make it a valuable bioisostere for other chemical groups, such as a methyl or chloro group.[2][8] This bioisosteric replacement can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile, including enhanced binding affinity, increased metabolic stability, and improved membrane permeability.[6][9][10]

The pyridine ring, a ubiquitous heterocycle in nature and synthetic compounds, provides a versatile scaffold for the introduction of the CF3 group. The combination of these two entities gives rise to trifluoromethylpyridines, a class of compounds with a wide spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and therapeutic properties.[2][7]

Early Synthetic Endeavors: A Historical Perspective

The synthesis of aromatic compounds bearing a trifluoromethyl group dates back to 1898, when Swarts reported the synthesis of benzotrifluoride from benzotrichloride using antimony trifluoride.[2] This foundational work paved the way for the development of other trifluoromethylated aromatics. However, it was not until 1947 that the first synthesis of a trifluoromethylpyridine was reported.[2] This pioneering method involved the chlorination and subsequent fluorination of picoline, a process analogous to the synthesis of benzotrifluoride.[2] These early methods were often harsh and lacked the selectivity of modern techniques, but they laid the crucial groundwork for future advancements. The historical development of trifluoromethylpyridine synthesis has been driven by the increasing demand for these compounds in various industrial sectors, particularly in the agrochemical and pharmaceutical industries.[1][2]

The Physicochemical Impact of the Trifluoromethyl Group on the Pyridine Ring

The introduction of a trifluoromethyl group profoundly alters the physicochemical properties of the pyridine ring, which in turn dictates the biological activity of the resulting molecule. Understanding these effects is paramount for the rational design of novel TFMP-based compounds.

Electronic Effects

The CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This property has several important consequences:

-

Increased Acidity of N-H Pyridinium Ions: The electron-withdrawing nature of the CF3 group increases the acidity of the pyridinium ion, which can influence drug-receptor interactions and solubility.

-

Modified Reactivity: The electron-deficient nature of the trifluoromethylated pyridine ring makes it more susceptible to nucleophilic aromatic substitution reactions, a feature often exploited in the synthesis of more complex derivatives.

-

Altered pKa: The pKa of the pyridine nitrogen is significantly lowered, affecting its ability to form hydrogen bonds and its overall pharmacokinetic profile.

Lipophilicity and Metabolic Stability

The trifluoromethyl group is highly lipophilic, which can enhance the ability of a molecule to cross biological membranes.[5] This is a critical factor for the bioavailability of drugs and the efficacy of agrochemicals. Furthermore, the C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation.[6][9] This increased metabolic stability often leads to a longer half-life and improved in vivo performance of the parent compound.

Conformational Effects

The steric bulk of the trifluoromethyl group can influence the conformation of the molecule, which can have a significant impact on its binding affinity to a biological target. By locking the molecule into a specific conformation, the CF3 group can enhance selectivity and potency.

Table 1: Comparison of Physicochemical Properties of Pyridine and Trifluoromethylpyridine Isomers

| Compound | pKa | LogP | Dipole Moment (D) |

| Pyridine | 5.25 | 0.65 | 2.22 |

| 2-(Trifluoromethyl)pyridine | 1.69 | 1.83 | 3.84 |

| 3-(Trifluoromethyl)pyridine | 2.84 | 1.70 | 3.41 |

| 4-(Trifluoromethyl)pyridine | 3.52 | 1.59 | 4.13 |

Note: The data presented are approximate values and can vary depending on the experimental conditions and calculation methods.

Evolution of Synthetic Methodologies

The synthesis of trifluoromethylpyridines has evolved significantly since the initial reports. Modern methods offer greater efficiency, selectivity, and functional group tolerance. The two primary strategies for synthesizing trifluoromethylpyridines involve either the introduction of the trifluoromethyl group onto a pre-formed pyridine ring or the construction of the pyridine ring from trifluoromethyl-containing precursors.[1]

Introduction of the Trifluoromethyl Group onto a Pre-formed Pyridine Ring

This approach is the most common and can be broadly categorized into two main routes:

3.1.1. Halogen Exchange (HALEX) Reactions

The halogen exchange reaction, particularly the replacement of chlorine with fluorine, has been a cornerstone of industrial-scale production of trifluoromethylpyridines.[1] This method typically involves the reaction of a (trichloromethyl)pyridine with a fluorinating agent such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3).[2][11]

Experimental Protocol: Liquid-Phase Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

-

Reactor Setup: A corrosion-resistant pressure reactor (e.g., Hastelloy C) is charged with 2-chloro-5-(trichloromethyl)pyridine and a catalytic amount of a metal halide catalyst (e.g., SbCl5).

-

Fluorinating Agent Addition: Anhydrous hydrogen fluoride (HF) is carefully added to the reactor at a controlled temperature.

-

Reaction Conditions: The reactor is sealed and heated to a specific temperature (typically 100-200 °C) under superatmospheric pressure.[11] The reaction is monitored by GC or HPLC until the starting material is consumed.

-

Work-up and Purification: After cooling, the excess HF is carefully vented or neutralized. The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-chloro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

-

Superatmospheric Pressure: Employing superatmospheric pressures increases the concentration of HF in the liquid phase, leading to a more efficient reaction compared to non-pressurized conditions.[11]

-

Catalyst: The metal halide catalyst facilitates the halogen exchange by activating the C-Cl bond.

-

Corrosion-Resistant Reactor: The highly corrosive nature of HF necessitates the use of specialized reactor materials.

3.1.2. Direct Trifluoromethylation Reactions

More recently, methods for the direct introduction of a CF3 group onto the pyridine ring have gained prominence. These reactions often utilize radical trifluoromethylating agents or transition-metal-catalyzed cross-coupling reactions.

Diagram: General Scheme for Direct Trifluoromethylation

Caption: A generalized workflow for direct trifluoromethylation of pyridines.

Photoredox catalysis has emerged as a powerful tool for the trifluoromethylation of heterocycles under mild conditions.[12] For example, the use of an iridium or ruthenium photocatalyst can facilitate the generation of a trifluoromethyl radical from a suitable precursor, which then adds to the pyridine ring.[12]

Pyridine Ring Construction from Trifluoromethyl-Containing Precursors

An alternative strategy involves the synthesis of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This approach is particularly useful for accessing specific substitution patterns that are difficult to obtain through direct functionalization of the pyridine ring.

Diagram: Pyridine Ring Synthesis from a CF3-Containing Building Block

Caption: Construction of a trifluoromethylpyridine via a cyclization strategy.

For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be used as a key intermediate in a cyclization reaction to form a trifluoromethylpyridine derivative.[2] This method allows for the regioselective synthesis of highly functionalized TFMPs.

Applications in Agrochemicals and Pharmaceuticals

The unique properties imparted by the trifluoromethyl group have led to the widespread application of trifluoromethylpyridines in the development of new agrochemicals and pharmaceuticals.[1][2][4]

Agrochemicals

Trifluoromethylpyridines are key structural motifs in a variety of pesticides, including herbicides, insecticides, and fungicides.[3][4][7]

-

Herbicides: Fluazifop-butyl was one of the first commercially successful herbicides containing a trifluoromethylpyridine moiety.[2][13] Many other TFMP-based herbicides have since been developed, often targeting enzymes such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).[2][14] The selectivity of these herbicides can often be attributed to differences in the rate of metabolism in target weeds versus crops.[2]

-

Insecticides: Chlorfluazuron, an insect growth regulator, is a notable example of a trifluoromethylpyridine-containing insecticide.[2] It acts by inhibiting chitin biosynthesis in insect larvae.[2]

-

Fungicides: Several commercial fungicides incorporate the trifluoromethylpyridine scaffold, demonstrating broad-spectrum activity against various plant pathogens.[7]

Table 2: Examples of Commercially Successful Agrochemicals Containing a Trifluoromethylpyridine Moiety

| Agrochemical | Type | Mode of Action |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor |

| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor |

| Fluopyram | Fungicide | Succinate dehydrogenase inhibitor (SDHI) |

Pharmaceuticals

The application of trifluoromethylpyridines in medicinal chemistry is a rapidly growing field.[2][6][9] The incorporation of the TFMP moiety has been shown to improve the drug-like properties of many therapeutic agents.[6][9][15]

-

Improved Pharmacokinetics: The metabolic stability of the trifluoromethyl group can lead to a longer duration of action and a more favorable pharmacokinetic profile.[6][9]

-

Enhanced Binding Affinity: The electronic and steric properties of the TFMP group can lead to stronger and more selective interactions with biological targets.[6][9]

-

Central Nervous System (CNS) Penetration: The increased lipophilicity associated with the CF3 group can facilitate the penetration of the blood-brain barrier, which is crucial for the development of drugs targeting the CNS. The endocannabinoid system, which plays a significant role in modulating neurotransmitter release, is one such target.[16]

The trifluoromethyl group can also serve as a bioisosteric replacement for other functional groups, such as the aliphatic nitro group, which is often considered a "non-drug-like" moiety.[16][17][18] This strategy has been successfully employed to develop compounds with improved potency and metabolic stability.[16][17]

Future Perspectives and Conclusion

The discovery and development of trifluoromethylpyridines represent a significant achievement in the field of heterocyclic chemistry. From their challenging early syntheses to the sophisticated and efficient methods available today, the journey of TFMPs has been one of continuous innovation. The profound impact of the trifluoromethyl group on the physicochemical and biological properties of the pyridine ring has solidified the position of trifluoromethylpyridines as a privileged scaffold in both agrochemical and pharmaceutical research.

Looking ahead, the development of even more selective and sustainable methods for the synthesis of trifluoromethylpyridines will continue to be a major focus. The exploration of novel trifluoromethylating reagents and catalytic systems will undoubtedly unlock new avenues for the creation of complex and highly functionalized TFMP derivatives. As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational design of next-generation trifluoromethylpyridine-based agrochemicals and pharmaceuticals holds immense promise for addressing some of the most pressing challenges in agriculture and human health.

References

- Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026-01-24). Vertex AI Search.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022-09-14).

- The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD.

- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Preparation of (trifluoromethyl)pyridines.

- Photoredox c

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- The Role of Trifluoromethyl Pyridines in Agrochemical Synthesis. (2026-01-24). Vertex AI Search.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. (2016-12-19). University of Mainz.

- Trifluoromethyl group. Wikipedia.

- Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. (2026-01-19).

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 11. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 12. Photoredox catalysis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Optimal Storage of 2-Bromo-4-(trifluoromethyl)pyridine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the appropriate storage and handling of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride. This critical building block is instrumental in the synthesis of novel chemical entities within the pharmaceutical and agrochemical sectors. Its stability and purity are paramount to ensure the reliability and reproducibility of experimental outcomes. This document moves beyond mere procedural steps to elucidate the underlying chemical principles governing its stability, thereby empowering researchers to make informed decisions in their laboratory practices.

Chemical Profile and Intrinsic Stability

2-Bromo-4-(trifluoromethyl)pyridine hydrochloride is a heteroaromatic compound whose reactivity is dictated by the electronic interplay of its substituents.[1] The pyridine ring, being electron-deficient, is further influenced by the potent electron-withdrawing trifluoromethyl group and the bromine atom.[1] This electronic configuration makes the bromine atom at the 2-position susceptible to nucleophilic substitution and a valuable partner in cross-coupling reactions.[1] However, this inherent reactivity also underscores its potential for degradation if not stored under optimal conditions. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base.

Key Molecular Characteristics:

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₃N·HCl | N/A |

| Molecular Weight | 262.45 g/mol | [2] (for the free base) |

| Appearance | Typically a solid | N/A |

| CAS Number | 175205-81-9 (free base) | [2] |

Core Storage Principles and Rationale

The primary objective of a robust storage protocol is to mitigate the impact of external factors that can compromise the chemical integrity of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride. These factors include temperature, moisture, atmospheric oxygen, and light.

Temperature: The Kinetic Gatekeeper

Temperature is a critical parameter that directly influences the rate of chemical degradation. Lower temperatures slow down kinetic processes, thereby preserving the compound's purity over extended periods.

-

Long-Term Storage (Months to Years): For archival purposes, storage at -20°C is recommended.[3] At this temperature, the molecule's kinetic energy is significantly reduced, minimizing the likelihood of degradation. Some suppliers suggest that the pure form can be stable for up to three years under these conditions.[3]

-

Short-Term Storage (Weeks to Months): For routine laboratory use, storage at 2-8°C in a refrigerator is a viable and energy-efficient alternative.[3]

-

Solutions: If the compound is in a solvent, it is advisable to store it at -80°C for long-term stability, particularly if the solvent is hygroscopic like DMSO.[3]

Moisture: The Hydrolytic Threat

Halogenated pyridines can be susceptible to hydrolysis, and the presence of moisture can facilitate this degradation pathway. The hydrochloride salt is hygroscopic, meaning it can readily absorb moisture from the atmosphere.

-

Mitigation Strategy: Always store 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride in a dry environment . The use of a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate) is strongly advised. The container must be tightly sealed to prevent moisture ingress.[4][5][6]

Atmosphere: The Oxidative Challenge

While generally stable in air, prolonged exposure to atmospheric oxygen can pose a risk, especially in the presence of light or other catalysts.

-

Best Practice: To create an inert atmosphere, it is recommended to blanket the compound with an inert gas such as argon or nitrogen before sealing the container. This is particularly crucial for long-term storage or if the compound is to be used in sensitive downstream applications where trace impurities are a concern.

Light: The Photolytic Instigator

Many organic molecules, particularly those with aromatic systems, can be sensitive to light, which can provide the activation energy for unwanted side reactions.

-

Protective Measures: Store the compound in an amber or opaque vial to shield it from light. The storage location, whether a freezer or refrigerator, should be dark.[7]

Experimental Workflow for Handling and Aliquoting

To maintain the integrity of the bulk material, it is crucial to follow a stringent protocol when accessing the compound.

Caption: Workflow for handling and aliquoting 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride.

Step-by-Step Protocol:

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a stream of inert gas (argon or nitrogen).

-

Aliquoting: Instead of repeatedly accessing the primary container, it is best practice to aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere.

-

Sealing: Use vials with high-quality, airtight seals. Parafilm can be used as an additional sealant for the cap.

-

Labeling: Clearly label all aliquots with the compound name, date, and concentration (if in solution).

-

Storage: Promptly return the primary container and aliquots to the appropriate storage conditions.

Incompatible Materials and Their Rationale

To prevent violent reactions or degradation, 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride should be stored away from the following classes of chemicals:

-

Strong Oxidizing Agents: These can react exothermically with the pyridine ring, leading to decomposition.[4]

-

Strong Acids: While it is a hydrochloride salt, exposure to stronger acids could potentially lead to unwanted side reactions.[4]

-

Strong Bases: Strong bases will deprotonate the pyridinium hydrochloride, generating the free base which may have different stability and reactivity profiles.[4]

Summary of Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | -20°C (long-term); 2-8°C (short-term) | Minimizes kinetic degradation.[3] |

| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation. |

| Moisture | Dry, desiccated environment | Prevents hydrolysis.[4][5] |

| Light | Amber or opaque container, dark location | Prevents photolytic degradation.[7] |

| Container | Tightly sealed, airtight vial | Prevents ingress of moisture and air.[4][6] |

Logical Framework for Storage Decision-Making

The choice of specific storage conditions should be guided by the intended duration of storage and the sensitivity of the subsequent application.

Caption: Decision tree for selecting appropriate storage conditions.

By adhering to these scientifically grounded principles and protocols, researchers can ensure the long-term stability and purity of 2-Bromo-4-(trifluoromethyl)pyridine hydrochloride, thereby safeguarding the integrity of their research and development endeavors.

References

-

Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

-

Loba Chemie. Pyridine for Synthesis. [Link]

-

Carl ROTH. (2025-03-31). Safety Data Sheet: Pyridine. [Link]

-

Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: pyridine. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-Fluoro-4-(trifluoromethyl)pyridine | 118078-66-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-4-(trifluoromethyl)pyridines

The 2-aryl-4-(trifluoromethyl)pyridine motif is a privileged scaffold in modern medicinal chemistry and materials science. The unique electronic properties imparted by the electron-deficient pyridine ring and the strongly electron-withdrawing trifluoromethyl group make these compounds valuable as pharmaceutical intermediates, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl compounds, offering a direct route to connect the 2-position of the pyridine ring to a wide range of aryl and heteroaryl partners.[1][2]

This application note provides a comprehensive guide to the Suzuki coupling of 2-bromo-4-(trifluoromethyl)pyridine, addressing the specific challenges associated with this substrate and offering detailed protocols and troubleshooting advice to ensure successful implementation in the laboratory.

Mechanistic Considerations for an Electron-Deficient Substrate

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-4-(trifluoromethyl)pyridine to form a Pd(II) complex. The electron-deficient nature of the pyridine ring generally facilitates this step.

-

Transmetallation: The aryl group from the boronic acid or ester is transferred to the palladium center, displacing the bromide. This step is often rate-limiting, especially with electron-deficient heteroaryl halides.

-

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.

A significant challenge in the Suzuki coupling of 2-halopyridines is the potential for catalyst inhibition or deactivation by the pyridine nitrogen, which can coordinate to the palladium center. Furthermore, the corresponding pyridylboronic acids or esters can be prone to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired product.[4][5] Careful selection of the catalyst, ligands, base, and solvent is therefore crucial to favor the desired catalytic cycle over these competing pathways.

The Catalytic Cycle of Suzuki-Miyaura Coupling

Figure 1. A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Reaction Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific boronic acid or ester used.

General Protocol for Suzuki Coupling with Arylboronic Acids

This protocol is a robust starting point for the coupling of 2-bromo-4-(trifluoromethyl)pyridine with a variety of arylboronic acids.

Materials:

-

2-Bromo-4-(trifluoromethyl)pyridine (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (2-5 mol%)[6][7][8]

-

Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Nitrogen or Argon source

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the base (Na2CO3 or K2CO3, 2.0-3.0 eq), and the palladium catalyst (Pd(dppf)Cl2·CH2Cl2, 2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 2 to 24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Comparative Table of Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table summarizes various conditions reported in the literature for the coupling of 2-bromopyridines with different boronic acid partners.

| Catalyst (mol%) | Ligand (if separate) | Base (eq) | Solvent | Temperature (°C) | Boronic Acid/Ester Type | Yield (%) | Reference |

| Pd(dppf)Cl2 (3) | - | K2CO3 (3) | MeCN/H2O (4:1) | 80 | 4-Pyridinylboronic acid | Variable | [9] |

| Pd2(dba)3 (1.5) | Cy3P·HBF4 (3.6) | K3PO4 (1.7) | Dioxane/H2O (2:1) | 100 | 4-Pyridylboronic acid | ~80 | [9] |

| Pd(OAc)2 (3-6) | SPhos (6-18) | Na3PO4 | Toluene/H2O (10:1) | 100 | Electron-rich arylboronic pinacol ester | Low | [10] |

| Pd(dppf)Cl2 (10) | - | Na3PO4 (3) | Dioxane | 65-100 | 2-Thiopheneboronic acid | 5-89 | [11] |

| PdCl2(dppf)·CH2Cl2 (9) | - | Cs2CO3 | THF or THF/H2O | Not specified | Potassium alkynyltrifluoroborates | Good to Excellent | [12] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |